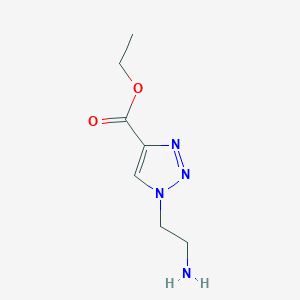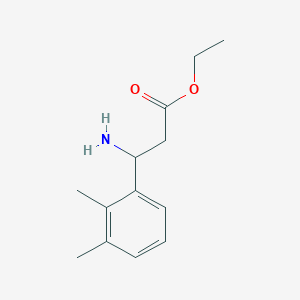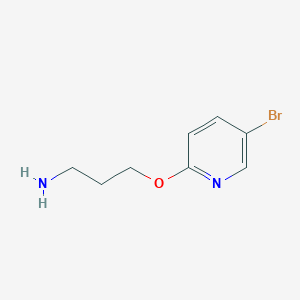
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group and an isoquinolin-5-yl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide typically involves the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Coupling with isoquinoline: The 4-chlorophenyl intermediate is then coupled with isoquinoline through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Amidation: The final step involves the formation of the amide bond between the propanamide backbone and the coupled intermediate. This is typically achieved through the use of amide coupling reagents such as carbodiimides or other activating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and the use of solvents, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to substitute the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-bromophenyl)-N-(isoquinolin-5-yl)propanamide: Similar structure with a bromine atom instead of chlorine.
3-(4-fluorophenyl)-N-(isoquinolin-5-yl)propanamide: Similar structure with a fluorine atom instead of chlorine.
3-(4-methylphenyl)-N-(isoquinolin-5-yl)propanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
3-(4-chlorophenyl)-N-(isoquinolin-5-yl)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s ability to interact with biological targets.
Propiedades
Fórmula molecular |
C18H15ClN2O |
|---|---|
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-isoquinolin-5-ylpropanamide |
InChI |
InChI=1S/C18H15ClN2O/c19-15-7-4-13(5-8-15)6-9-18(22)21-17-3-1-2-14-12-20-11-10-16(14)17/h1-5,7-8,10-12H,6,9H2,(H,21,22) |
Clave InChI |
QYRNGWCQDWNOSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




aminedihydrochloride](/img/structure/B13580530.png)




![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)

![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)


![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
